3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-23-14-18(17-7-2-3-8-19(17)23)21(27)25-11-9-24(10-12-25)20(26)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKSLMJSCFPGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. One common method involves the acylation of piperazine with 3-chlorobenzoyl chloride, followed by the coupling of the resulting product with 1-methylindole under controlled conditions. The reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Implications
- Substituent Effects : The 3-chlorobenzoyl group enhances lipophilicity compared to simpler aryl groups (e.g., pyridinyl in ), which may improve membrane permeability but reduce aqueous solubility .
- Indole Substitution : The 1-methyl group on the indole core may sterically hinder metabolic degradation, increasing bioavailability relative to unsubstituted indoles .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : LogP values for similar compounds range from 2.5–4.0, with the target compound likely at the higher end due to the benzoyl group, impacting blood-brain barrier penetration .
- Metabolic Stability : The 1-methylindole and chlorobenzoyl groups may reduce cytochrome P450-mediated metabolism compared to unsubstituted analogs .
Biological Activity
3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNO with a molecular weight of 366.39 g/mol. The presence of the piperazine moiety and the chlorobenzoyl group suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Dopamine Receptor Modulation : Compounds in this class may act as agonists or antagonists at dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects in neuropsychiatric disorders .
- Anticancer Activity : The compound's structural features suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest, similar to other indole derivatives .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
| Activity Type | IC (µM) | Reference |
|---|---|---|
| Anticancer (A549 cell line) | 3.0 | |
| Dopamine D3 Receptor Agonism | 0.71 | |
| Cytotoxicity (Jurkat cells) | <10 |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer potential of various indole derivatives, including those structurally related to our compound. The results showed significant growth inhibition in the A549 lung cancer cell line, with an IC value of 3.0 µM, suggesting high efficacy compared to standard chemotherapeutics like doxorubicin .
- Dopamine Receptor Interaction : Another investigation focused on compounds with similar piperazine structures, revealing that they could selectively activate D3 dopamine receptors without affecting D2 receptors. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor modulation .
- Structural Activity Relationship (SAR) : SAR studies indicate that the presence of electronegative substituents like chlorine enhances the anticancer activity of indole derivatives. The chlorobenzoyl group in this compound may contribute to its potency by facilitating hydrophobic interactions with target proteins .
Q & A
Q. What are the recommended synthetic routes for 3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole?
The synthesis typically involves multi-step reactions, starting with the coupling of a 3-chlorobenzoyl-substituted piperazine with a 1-methylindole carbonyl derivative. Key steps include:
- Piperazine activation : Use of coupling agents like EDC/HOBt or DCC for amide bond formation between the benzoyl and piperazine moieties .
- Indole coupling : Reaction of the activated piperazine intermediate with 1-methylindole-3-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Solvent optimization : Acetonitrile or ethanol improves yield (70–85%) and purity (>95%) by minimizing side reactions .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., 3-chlorobenzoyl protons at δ 7.4–7.6 ppm; indole NH absence due to methylation) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 438.12) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities from incomplete coupling .
Q. What biological targets are commonly investigated for this compound?
- Receptor binding assays : Focus on serotonin (5-HT, 5-HT) and dopamine (D) receptors due to structural similarities to known ligands. IC values are typically measured via radioligand displacement assays .
- Enzyme inhibition : Potential inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms, assessed using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?
- Solvent polarity : Switch from THF to DMF to enhance solubility of intermediates .
- Catalyst screening : Test silica-supported acidic resins vs. homogeneous catalysts (e.g., p-toluenesulfonic acid) to reduce byproducts .
- Temperature control : Lower reaction temperatures (0–5°C) during indole coupling to prevent decomposition .
Q. What strategies address discrepancies between computational predictions and experimental binding data?
- Orthogonal validation : Cross-check docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Protonation state adjustments : Recalculate ligand conformations at physiological pH (7.4) using molecular dynamics (MD) simulations .
Q. How are structure-activity relationship (SAR) studies designed for piperazine-indole hybrids?
- Core modifications : Introduce substituents at the indole N1 (e.g., ethyl vs. methyl) or piperazine C4 (e.g., bromo vs. chloro) to assess steric/electronic effects .
- Bioisosteric replacements : Replace the 3-chlorobenzoyl group with a 3-fluorobenzoyl or thiophene-2-carbonyl moiety to compare potency .
Q. What methods resolve crystallization challenges for X-ray diffraction studies?
- Co-crystallization agents : Use of PEG 4000 or methyl tert-butyl ether (MTBE) to induce crystal formation .
- Temperature gradients : Slow cooling from 40°C to 4°C over 72 hours to grow single crystals .
Q. How can in silico modeling predict metabolic stability?
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., piperazine N-dealkylation) .
- MD simulations : Analyze solvent-accessible surfaces (SAS) to predict oxidative hotspots .
Q. How to reconcile contradictory bioactivity data across cell-based assays?
Q. What experimental approaches assess compound stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
